1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile
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Overview
Description
1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a cyclopenta[c]pyrazole core with a benzyl group, a ketone, and a nitrile functional group
Preparation Methods
The synthesis of 1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a suitable cyclopentanone derivative with hydrazine to form the cyclopenta[c]pyrazole core. This intermediate is then subjected to further functionalization to introduce the benzyl group and the nitrile functionality. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
1-Benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
1-benzyl-5-oxo-4,6-dihydrocyclopenta[c]pyrazole-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O/c15-8-13-12-6-11(18)7-14(12)17(16-13)9-10-4-2-1-3-5-10/h1-5H,6-7,9H2 |
InChI Key |
ODZVDNSAENVAKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C(=NN2CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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